2,6-Dinitrobenzaldehyde is an organic compound with the molecular formula C₇H₄N₂O₅. It is characterized by the presence of two nitro groups (-NO₂) positioned at the 2 and 6 positions of a benzaldehyde ring. This compound appears as a yellow crystalline solid and is notable for its reactivity due to the electron-withdrawing nature of the nitro groups, which significantly influence its chemical behavior and biological activity.
2,6-Dinitrobenzaldehyde is a hazardous compound due to the presence of nitro groups. Here are some key safety concerns:
Research indicates that 2,6-dinitrobenzaldehyde exhibits significant biological activity. It has been studied for its potential as:
The synthesis of 2,6-dinitrobenzaldehyde can be achieved through several methods:
2,6-Dinitrobenzaldehyde serves multiple purposes in various fields:
Studies on the interactions of 2,6-dinitrobenzaldehyde with biological molecules have revealed insights into its reactivity and potential therapeutic applications. These include:
Several compounds share structural similarities with 2,6-dinitrobenzaldehyde. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Nitrobenzaldehyde | One nitro group | Less reactive due to fewer electron-withdrawing groups. |
4-Nitrobenzaldehyde | One nitro group | Different position affects reactivity and biological activity. |
3,5-Dinitrobenzoic Acid | Two nitro groups | Acidic properties due to carboxylic acid functionality. |
4,6-Dinitropyrimidine | Nitro groups on a pyrimidine ring | Exhibits different biological activities due to heterocyclic structure. |
The uniqueness of 2,6-dinitrobenzaldehyde lies in its specific substitution pattern on the benzene ring which influences its chemical reactivity and biological properties compared to these similar compounds.
2,6-Dinitrobenzaldehyde is an aromatic compound with a benzene ring substituted by an aldehyde group and two nitro groups at positions 2 and 6 [1]. The molecular formula of 2,6-Dinitrobenzaldehyde is C7H4N2O5, indicating the presence of 7 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms [2]. The molecular weight of this compound is 196.12 g/mol, which is calculated based on the atomic weights of its constituent elements [4].
The full International Chemical Identifier (InChI) for 2,6-Dinitrobenzaldehyde is InChI=1S/C7H4N2O5/c10-4-5-6(8(11)12)2-1-3-7(5)9(13)14/h1-4H, which encodes the structural information of the molecule in a machine-readable format [2]. This identifier allows for precise identification and differentiation from isomeric compounds [9].
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name of this compound is 2,6-Dinitrobenzaldehyde [1]. This name indicates a benzaldehyde core structure with two nitro groups at positions 2 and 6 of the benzene ring [2].
Alternative designations for this compound include "Benzaldehyde, 2,6-dinitro-" which is often used in chemical databases and literature [2]. The compound is also known by its registry identifiers such as CCRIS 3033 and BRN 2113951 in various chemical databases [6]. In some scientific literature, it may be referred to as 2,6-DNBA, though full names are preferred in formal scientific communications [2].
2,6-Dinitrobenzaldehyde exhibits a melting point range of 120-122°C, as determined by experimental measurements [1]. This relatively high melting point is characteristic of aromatic compounds with strong intermolecular forces, particularly those enhanced by the presence of polar nitro groups [6]. The melting point range rather than a single value indicates the high purity standard of the compound, with a narrow range suggesting minimal impurities [7].
The boiling point of 2,6-Dinitrobenzaldehyde is approximately 363.2°C at standard atmospheric pressure (760 mmHg) [6]. This elevated boiling point reflects the strong intermolecular forces present in the compound, particularly hydrogen bonding and dipole-dipole interactions facilitated by the nitro and aldehyde functional groups [7]. The high boiling point also suggests that the compound has low volatility at room temperature [9].
The density of 2,6-Dinitrobenzaldehyde is 1.571 g/cm³, which is significantly higher than water (1.0 g/cm³) [6]. This relatively high density can be attributed to the efficient packing of the molecules in the solid state and the presence of heavy atoms like nitrogen and oxygen in the nitro groups [7]. The density value is important for various applications and calculations involving mass-volume relationships of the compound [9].
The refractive index of 2,6-Dinitrobenzaldehyde is 1.66, which is a measure of how light propagates through the material [6]. This relatively high refractive index is characteristic of aromatic compounds with conjugated systems and electron-rich functional groups like nitro and aldehyde moieties [7]. The refractive index is an important physical constant used for identification and purity assessment of the compound [9].
2,6-Dinitrobenzaldehyde displays a distinctive solubility profile across different solvents, which is crucial for its purification, analysis, and application in organic synthesis [10]. The compound is almost insoluble in water, which is expected given its predominantly aromatic character and the limited ability of water to disrupt the strong intermolecular forces between 2,6-Dinitrobenzaldehyde molecules [6].
In contrast, 2,6-Dinitrobenzaldehyde exhibits good solubility in a range of organic solvents. It is readily soluble in alcohols such as ethanol and methanol, which can form hydrogen bonds with the compound's aldehyde and nitro groups [10]. The compound also dissolves well in ethers like diethyl ether, aromatic solvents such as benzene, and chlorinated solvents including chloroform [10]. Additionally, 2,6-Dinitrobenzaldehyde is soluble in acetone and likely soluble in glacial acetic acid, though specific solubility data for the latter is limited in the literature [14].
The solubility behavior of 2,6-Dinitrobenzaldehyde is governed by the principle that "like dissolves like," where the polar nitro and aldehyde groups interact favorably with polar solvents, while the aromatic ring facilitates dissolution in non-polar aromatic solvents [3].
2,6-Dinitrobenzaldehyde exists as a crystalline powder at room temperature, with a characteristic yellow to light-brown coloration [10]. The color is attributed to the extended conjugation in the molecule, particularly the interaction between the π-electron system of the benzene ring and the electron-withdrawing nitro and aldehyde groups [3].
While detailed crystallographic data from X-ray diffraction studies is limited in the available literature, the compound is known to form well-defined crystals suitable for structural analysis [10]. The crystalline nature of 2,6-Dinitrobenzaldehyde contributes to its stability and facilitates its handling, storage, and purification through recrystallization techniques [23].
The crystal packing of 2,6-Dinitrobenzaldehyde is likely influenced by intermolecular interactions such as hydrogen bonding involving the aldehyde group and dipole-dipole interactions between the nitro groups [23]. These interactions, along with π-π stacking between aromatic rings, determine the macroscopic properties of the crystalline material, including its melting point and solubility characteristics [10].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure of 2,6-Dinitrobenzaldehyde [12]. The proton (¹H) NMR spectrum of 2,6-Dinitrobenzaldehyde in benzene-d6 with 20 mol% acetone reveals distinctive signals that correspond to the different hydrogen environments in the molecule [12].
The aldehydic proton (CHO) resonates at δ 10.318 ppm, appearing as a triplet of doublets due to coupling with the ring protons [12]. This downfield chemical shift is characteristic of aldehydic protons and is further deshielded by the electron-withdrawing effects of the adjacent nitro groups [19]. The ring protons exhibit an A2B pattern, with proton A resonating at δ 7.958 ppm and proton B at δ 7.253 ppm [12].
The coupling constants between these protons provide additional structural information. The ortho coupling constant J(A,B) is 8.25 Hz, which is typical for adjacent protons on a benzene ring [19]. The long-range coupling constants between the aldehydic proton and the ring protons are J(A,CHO) = 0.39 Hz and J(B,CHO) = -0.21 Hz [19]. Notably, the negative value of J(B,CHO) indicates a specific spatial relationship between these nuclei and provides evidence for the conformation of the molecule in solution [19].
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in 2,6-Dinitrobenzaldehyde [13]. Although comprehensive IR spectral data for 2,6-Dinitrobenzaldehyde is limited in the available literature, the compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups [18].
The aldehyde group (CHO) typically shows a strong C=O stretching vibration in the region of 1700-1740 cm⁻¹, which may be shifted to higher wavenumbers due to the electron-withdrawing effect of the adjacent nitro groups [13]. The nitro groups (NO2) exhibit characteristic asymmetric and symmetric stretching vibrations at approximately 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively [18].
The aromatic C=C stretching vibrations typically appear in the region of 1450-1600 cm⁻¹, while the C-H stretching of the aldehyde hydrogen produces a distinctive band around 2700-2800 cm⁻¹ [18]. The C-H stretching vibrations of the aromatic ring are expected in the region of 3000-3100 cm⁻¹ [13].
IR spectroscopy can also provide insights into the conformation of the molecule, particularly the orientation of the aldehyde group relative to the benzene ring, which may be influenced by steric interactions with the adjacent nitro groups [24].
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of 2,6-Dinitrobenzaldehyde through its characteristic fragmentation patterns [16]. While specific mass spectral data for 2,6-Dinitrobenzaldehyde is limited in the available literature, the fragmentation behavior can be inferred based on related compounds and general principles of mass spectrometry [20].
The molecular ion peak (M⁺) of 2,6-Dinitrobenzaldehyde would be expected at m/z 196, corresponding to its molecular weight [16]. Common fragmentation pathways for nitroaromatic aldehydes include the loss of NO (M⁺-30), NO2 (M⁺-46), and CHO (M⁺-29) groups [20]. Sequential losses of these groups may also be observed, leading to characteristic fragment ions [17].
The presence of two nitro groups in 2,6-Dinitrobenzaldehyde would likely result in a complex fragmentation pattern, with potential rearrangements and multiple pathways for fragmentation [20]. The relative abundance of fragment ions can provide insights into the stability of various structural features and the preferred fragmentation mechanisms [17].
Mass spectrometry, particularly when coupled with chromatographic techniques, is valuable for the identification and quantification of 2,6-Dinitrobenzaldehyde in complex mixtures and for confirming the purity of synthesized samples [16].
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions in 2,6-Dinitrobenzaldehyde, which are influenced by its conjugated system and functional groups [21]. While specific UV-Vis spectral data for 2,6-Dinitrobenzaldehyde is limited in the available literature, the compound is expected to exhibit characteristic absorption bands based on its structural features [21].
The benzene ring typically shows absorption in the UV region around 250-270 nm due to π→π* transitions [21]. The presence of the aldehyde group extends the conjugation and introduces n→π* transitions, which may appear as absorption bands at longer wavelengths [21]. The nitro groups, being strong electron-withdrawing substituents, significantly influence the electronic distribution in the molecule and can shift the absorption maxima to longer wavelengths (bathochromic shift) while increasing the absorption intensity (hyperchromic effect) [21].
The UV-Vis spectrum of 2,6-Dinitrobenzaldehyde would be expected to differ from that of benzaldehyde or mononitrobenzaldehydes due to the combined electronic effects of the two nitro groups at positions 2 and 6 [21]. These spectral characteristics can be useful for identification, purity assessment, and studying the electronic properties of the compound [21].
The electron density distribution in 2,6-Dinitrobenzaldehyde is significantly influenced by the electron-withdrawing nature of both the nitro groups and the aldehyde functionality [22]. The nitro groups, positioned at the 2 and 6 positions of the benzene ring, exert a strong electron-withdrawing effect through both inductive and resonance mechanisms [24]. This results in a depletion of electron density in the aromatic ring, particularly at the ortho and para positions relative to the nitro groups [24].
The aldehyde group also withdraws electron density from the ring through inductive effects, though it can donate electron density through resonance [22]. However, the resonance donation is limited by the presence of the adjacent nitro group at position 2, which competes for the π-electrons of the ring [24].
The overall electron density distribution in 2,6-Dinitrobenzaldehyde creates regions of varying electrophilicity and nucleophilicity within the molecule [22]. The carbon atoms of the benzene ring, particularly those at positions 3, 4, and 5, experience reduced electron density, making them less susceptible to electrophilic attack compared to unsubstituted benzene [24]. Conversely, the oxygen atoms of the nitro and aldehyde groups represent regions of high electron density and potential sites for nucleophilic attack or hydrogen bonding [22].
The nitro groups at positions 2 and 6 of 2,6-Dinitrobenzaldehyde exert a profound influence on the electronic properties of the benzaldehyde moiety [24]. These electron-withdrawing groups significantly alter the reactivity, spectroscopic characteristics, and physical properties of the compound compared to unsubstituted benzaldehyde [19].
One notable effect is on the conformation of the molecule. The nitro group at position 2 creates steric hindrance with the aldehyde group, causing the carbonyl group to twist out of the plane of the benzene ring by up to 25° [24]. This non-planar conformation affects the extent of conjugation between the aldehyde group and the aromatic ring, influencing the electronic distribution and reactivity of the carbonyl functionality [19].
The electron-withdrawing nature of the nitro groups increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack [24]. This enhanced electrophilicity is reflected in the increased reactivity of 2,6-Dinitrobenzaldehyde in nucleophilic addition reactions compared to benzaldehyde [3].
The nitro groups also influence the acidity of the aldehydic hydrogen, as evidenced by the downfield shift of its NMR signal [19]. Additionally, the dipole moment of 2,6-Dinitrobenzaldehyde (5.22 D) is significantly higher than that of benzaldehyde, reflecting the combined effect of the polar nitro and aldehyde groups [4].
Computational analysis of the molecular orbitals of 2,6-Dinitrobenzaldehyde provides insights into its electronic structure, reactivity, and spectroscopic properties [22]. While specific computational studies on 2,6-Dinitrobenzaldehyde are limited in the available literature, general principles and studies on related compounds can inform our understanding of its molecular orbital characteristics [22].
Density Functional Theory (DFT) calculations can be used to determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of 2,6-Dinitrobenzaldehyde [22]. The HOMO-LUMO gap is an important parameter that relates to the chemical reactivity and spectroscopic properties of the molecule [22].
The nitro groups at positions 2 and 6 are expected to lower the energy of both the HOMO and LUMO compared to benzaldehyde, but with a greater effect on the LUMO due to the strong electron-withdrawing nature of the nitro groups [22]. This results in a smaller HOMO-LUMO gap, which correlates with the bathochromic shift observed in the UV-Vis spectrum [22].
Natural Transition Orbital (NTO) analysis can be employed to study the electronic transitions in 2,6-Dinitrobenzaldehyde, particularly those responsible for its UV-Vis absorption characteristics [22]. This approach transforms the complex transitions between multiple molecular orbitals into simpler transitions between pairs of orbitals, facilitating the interpretation of spectroscopic data [22].
Irritant